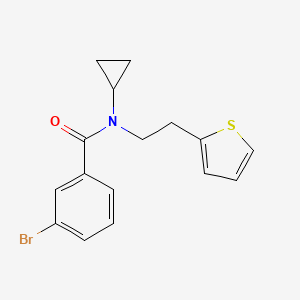

3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNOS/c17-13-4-1-3-12(11-13)16(19)18(14-6-7-14)9-8-15-5-2-10-20-15/h1-5,10-11,14H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBMTCRASSNNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreCommon reagents used in these reactions include bromine, cyclopropylamine, and thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can produce various substituted benzamides .

Scientific Research Applications

3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of biological pathways and interactions due to its unique structural features.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and thiophene ring can participate in various binding interactions, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid: Similar in having a bromine atom and a thiophene ring.

Indole derivatives: Share structural similarities and have diverse biological applications.

Uniqueness

3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to its combination of a bromine atom, cyclopropyl group, and thiophene ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromine atom attached to a benzamide core, alongside a cyclopropyl group and a thiophen-2-yl ethyl substituent. The synthesis typically involves several steps, including bromination, cyclopropanation, and amidation reactions, often utilizing coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating metabolic pathways.

- Receptor Binding : It could bind to various receptors, influencing cellular signaling cascades that lead to therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, related benzamide derivatives have shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.48 | Doxorubicin |

| HCT-116 (Colon Cancer) | 0.78 | Doxorubicin |

| U-937 (Leukemia) | 0.19 | Doxorubicin |

These findings suggest that this compound may possess similar or enhanced anticancer properties compared to established chemotherapeutics .

Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it may exhibit activity against various bacterial strains and fungi, making it a candidate for further exploration in the development of antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key factors affecting its potency include:

- Substituent Positioning : Variations in the position of the bromine atom or thiophene group can significantly alter biological activity.

- Functional Group Variations : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity against specific targets.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various benzamide derivatives on MCF-7 breast cancer cells. The results indicated that compounds with similar structural motifs as this compound exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, highlighting the compound's potential in treating bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-bromo-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzamide, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves bromination of the benzamide core followed by coupling with cyclopropylamine and 2-(thiophen-2-yl)ethylamine. Key steps include reductive amination using NaCNBH₃ in chloroform or coupling agents like DIPEA in dichloromethane . Optimization involves adjusting solvent polarity (e.g., dichloromethane for better solubility), temperature control (4°C to room temperature), and catalyst selection (e.g., Pt/C for hydrogenation steps) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for verifying substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (ESI-MS) : For molecular weight confirmation (e.g., observed m/z 343.4 for a dichloro analog) .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .

Advanced Research Questions

Q. How does the substitution pattern (e.g., bromo vs. chloro, thiophene vs. furan) influence biological activity in benzamide derivatives?

- Methodological Answer : Comparative SAR studies show bromo substituents enhance steric bulk and electron-withdrawing effects compared to chloro, altering binding affinities to targets like kinase enzymes. Thiophene moieties improve π-π stacking interactions in hydrophobic binding pockets, as seen in Trypanosoma brucei inhibitors . For example, replacing thiophene with furan reduces activity by 40% in antiparasitic assays .

Q. What experimental approaches resolve discrepancies in reported biological activity data for analogs of this compound?

- Methodological Answer :

- Standardized Assay Conditions : Use consistent cell lines (e.g., T. brucei strain 427) and compound concentrations (e.g., 10 µM) .

- Orthogonal Assays : Validate results using fluorescence-based and radiometric assays to rule out interference from assay artifacts .

- Structural Cross-Validation : Compare activity of analogs (e.g., 3-chloro vs. 3-bromo derivatives) to identify substituent-specific trends .

Q. How can stability and degradation pathways of this compound be characterized under varying storage conditions?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions (observed via HPLC retention time shifts) . Thiophene ring oxidation forms sulfoxide byproducts (detected via ESI-MS) .

- Stabilization Strategies : Store at -20°C under inert gas (argon) and add antioxidants like BHT (0.01% w/v) to minimize oxidation .

Q. What in vitro models are suitable for evaluating bioactivity, and what controls are essential?

- Methodological Answer :

- Trypanosoma brucei Inhibition : Use bloodstream-form parasites with pentamidine as a positive control (IC₅₀ ~5 nM) .

- Cytotoxicity Assays : Test against mammalian cell lines (e.g., HEK293) to ensure selectivity (therapeutic index >10) .

- Vehicle Controls : Include DMSO (≤0.1% v/v) to rule out solvent effects .

Key Considerations for Advanced Studies

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) or vary heterocycles (e.g., pyridine instead of thiophene) to probe SAR .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like T. brucei’s phosphodiesterase B1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.